4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
CAS No.: 1373232-52-0
Cat. No.: VC0111755
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373232-52-0 |
|---|---|
| Molecular Formula | C10H13BrN2O2 |
| Molecular Weight | 273.13 |
| IUPAC Name | 4-bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3 |
| Standard InChI Key | GENKRBNIUBVSGV-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1Br)C=O)C2CCCCO2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular architecture of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde consists of a pyrazole core with four distinct substituents. The pyrazole ring itself is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, which contributes to its aromatic character and specific reactivity patterns. The substituents are strategically positioned around this core:
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A bromine atom at the C-4 position, which serves as a reactive site for various coupling reactions and transformations
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A methyl group at the C-5 position, which influences the electronic distribution and lipophilicity
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An oxan-2-yl group (tetrahydropyran ring system) at the N-2 position, which adds structural complexity and modulates solubility properties
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A carbaldehyde (CHO) functional group at the C-3 position, providing a versatile handle for further chemical modifications
Physicochemical Properties
The physicochemical properties of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde are summarized in Table 1:
Table 1: Physicochemical Properties of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
*Physical state is inferred based on standard conditions for similar compounds
Structural Representation
The molecular structure of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde contains multiple functional groups that contribute to its chemical reactivity. The bromine substituent at position 4 provides an excellent site for cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki, Stille, or Sonogashira couplings. The carbaldehyde group at position 3 offers opportunities for various condensation reactions, reductions, oxidations, and carbonyl addition chemistry. The oxan-2-yl group (tetrahydropyran ring) at position 2 serves as a protecting group for the pyrazole nitrogen while also influencing the compound's solubility and conformational properties .
Synthesis and Preparation Methods
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is one of the most widely employed methods for introducing a formyl group into heterocyclic compounds, including pyrazoles. This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an iminium salt intermediate that reacts with the electron-rich positions of the pyrazole ring .
For pyrazole derivatives, the Vilsmeier-Haack reaction typically follows this general pathway:
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Formation of the Vilsmeier reagent from DMF and POCl₃
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Electrophilic attack on the electron-rich position of the pyrazole
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Hydrolysis of the iminium salt intermediate to yield the carbaldehyde
Oxidation of Corresponding Alcohols
Another potential route involves the oxidation of pyrazole methanol derivatives to the corresponding aldehydes using oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane .
From Hydrazones
Pyrazole-3-carbaldehydes can also be synthesized from the corresponding phenylhydrazones derived from aryl methyl ketones. This multi-step process involves:
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Formation of phenylhydrazones from reaction of aryl methyl ketones with phenylhydrazine
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Subjecting the hydrazones to Vilsmeier-Haack conditions to form the pyrazole ring and introduce the formyl group
Specific Synthesis Considerations for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
The synthesis of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde likely involves specialized procedures that account for the presence of multiple functional groups. A potential synthetic route might include:
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Formation of the basic pyrazole structure
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Protection of the pyrazole nitrogen with the oxan-2-yl (tetrahydropyran) group
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Bromination at the C-4 position
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Introduction of the formyl group at the C-3 position via Vilsmeier-Haack conditions
The exact synthetic protocols would require careful consideration of reaction conditions and sequence to achieve selectivity and optimize yield. The tetrahydropyran group likely serves as a protecting group for the pyrazole nitrogen, which can be important for controlling reactivity during multi-step synthesis .
Related Pyrazole Derivatives and Comparative Analysis
Structurally Related Compounds
Several structurally related pyrazole compounds appear in the search results, allowing for comparative analysis:
Table 2: Comparison of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde with Related Compounds
Structure-Property Relationships
The structural variations among these related compounds highlight important structure-property relationships:
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N-Substituent Effects: The presence of the oxan-2-yl group at the N-2 position in 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, compared to simpler N-methyl or N-H analogs, likely affects:
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Core Heterocycle Influence: Comparing pyrazole-based compounds with furan analogs demonstrates how the core heterocycle affects:
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Position of Functional Groups: The position of the carbaldehyde group (C-3 versus C-5) impacts:
These structure-property relationships are particularly valuable for medicinal chemists seeking to optimize compounds for specific biological activities or physical properties.
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